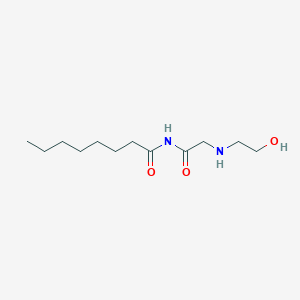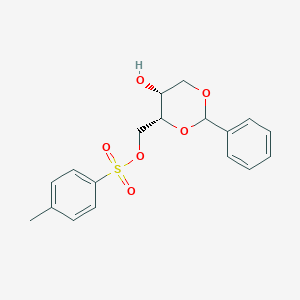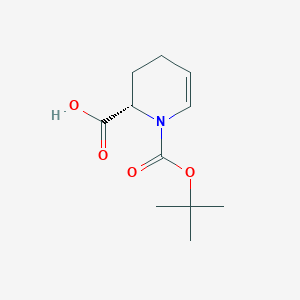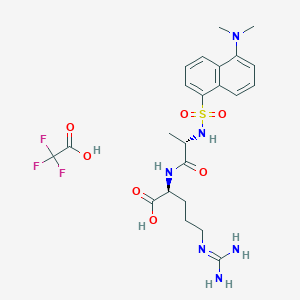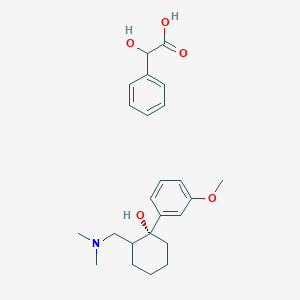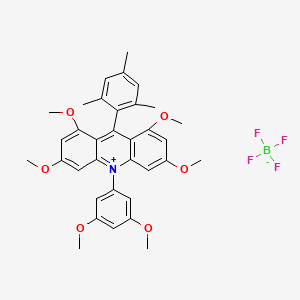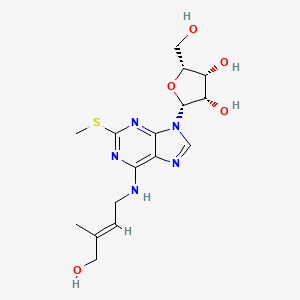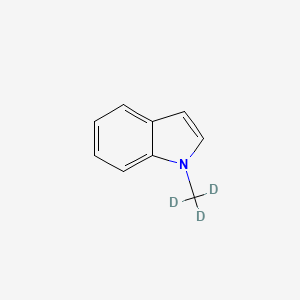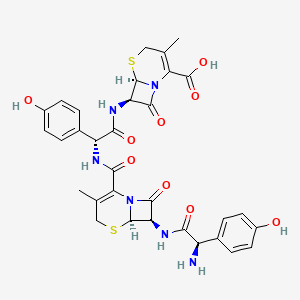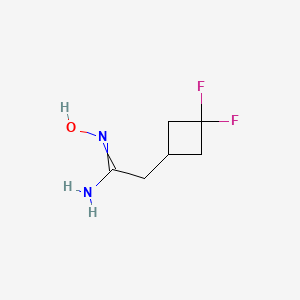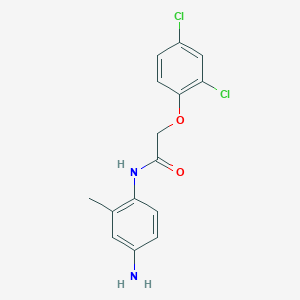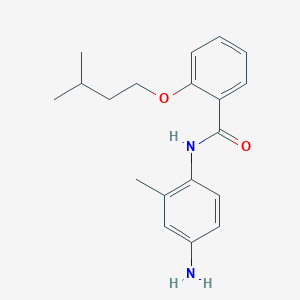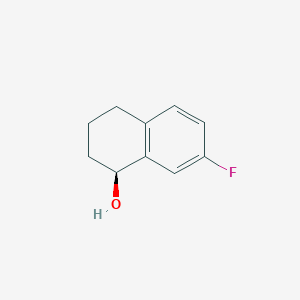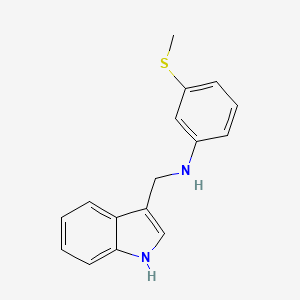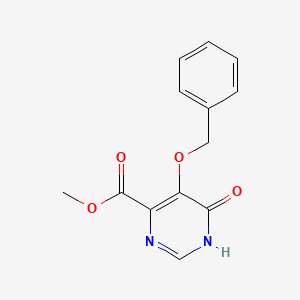
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Descripción general
Descripción
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate, also known as BOCD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BOCD has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory activity, and antimicrobial activity.
Aplicaciones Científicas De Investigación
- Application : The compound is used as an anti-melanogenic agent .
- Method of Application : The compound is used as a tyrosinase inhibitor. Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis .
- Results : One mixed-type inhibitor from hydroxypyridinone-l-phenylalanine conjugates, named ((S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl) methyl 2-amino-3-phenylpropanoate), showed potent inhibitory effect with IC 50 values of 12.6 and 4.0 µM for monophenolase and diphenolase activities, respectively .
- Application : The compound is used in the synthesis of Schiff base ligands for transition metal complexes .
- Method of Application : The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results : The synthesized metal (II) complexes were found to have high potency as antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands. Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .
Scientific Field: Dermatology and Cosmetology
Scientific Field: Medicinal Chemistry
- Scientific Field: Pharmaceutical Chemistry
- Application : The compound is used in the preparation of salmeterol, a medication used to treat asthma and chronic obstructive pulmonary disease .
- Method of Application : The compound is obtained from the benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent .
- Results : The process results in the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .
- Scientific Field: Organic Chemistry
- Application : The compound is used in the reduction of nitro groups to amines .
- Method of Application : The reduction process usually involves the use of zinc, which is activated by alloying with mercury (a process known as amalgamation) .
- Results : The process results in the conversion of nitro groups to amines .
Propiedades
IUPAC Name |
methyl 6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-13(17)10-11(12(16)15-8-14-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZFKRCAPQCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC=N1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



